molecular formula C17H16Br2O2 B310947 2,4-Dibromophenyl 4-tert-butylbenzoate

2,4-Dibromophenyl 4-tert-butylbenzoate

Cat. No.: B310947
M. Wt: 412.1 g/mol
InChI Key: LHNSXSUFPJRLBQ-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 4-tert-butylbenzoate is a brominated aromatic ester characterized by a 2,4-dibromophenyl group esterified with 4-tert-butylbenzoic acid. Brominated aromatic esters are typically synthesized via acid-catalyzed esterification, similar to the production of methyl 4-tert-butylbenzoate (), where substituents like bromine or tert-butyl groups influence reaction kinetics and steric demands. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their stability and tunable reactivity .

Properties

Molecular Formula

C17H16Br2O2

Molecular Weight

412.1 g/mol

IUPAC Name

(2,4-dibromophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H16Br2O2/c1-17(2,3)12-6-4-11(5-7-12)16(20)21-15-9-8-13(18)10-14(15)19/h4-10H,1-3H3

InChI Key

LHNSXSUFPJRLBQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dibromophenyl 4-tert-butylbenzoate with structurally or functionally related compounds, highlighting key differences in molecular properties, reactivity, and applications:

Compound Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
This compound C₁₇H₁₅Br₂O₂* ~422.12 g/mol† 2,4-dibromophenyl, 4-tert-butyl Likely intermediate in brominated polymer synthesis; potential flame-retardant properties.
2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate (CAS 4221-80-1) C₂₉H₄₂O₃ 438.64 g/mol Multiple tert-butyl, hydroxyl High steric bulk; applications in UV stabilizers or antioxidants due to hindered phenolic structure .
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.25 g/mol 4-tert-butyl, methyl ester Optimized synthesis via acid catalysis; used in fragrances and pharmaceuticals .
2,4-Dibromophenyl acetate C₈H₆Br₂O₂ 297.94 g/mol 2,4-dibromophenyl, acetate Brominated acetate ester; prone to hydrolysis or ring closure under basic conditions .
4-Bromo-2,2-diphenylbutyric acid C₁₆H₁₅BrO₂ 319.19 g/mol Bromoethyl, diphenyl Brominated carboxylic acid; potential use in drug synthesis or as a corrosion inhibitor .

*Hypothetical formula based on structural analogy. †Estimated using atomic masses.

Key Research Findings:

Reactivity Differences: Brominated esters like 2,4-dibromophenyl acetate undergo ring closure reactions under basic conditions to form pyrazole derivatives (e.g., 4-hydroxy-l-(2',4'-dibromophenyl)pyrazole) . In contrast, tert-butyl-substituted esters (e.g., methyl 4-tert-butylbenzoate) exhibit enhanced stability due to steric shielding, making them suitable for industrial applications .

Synthetic Challenges :

  • The presence of bromine in 2,4-dibromophenyl derivatives may require harsher reaction conditions compared to tert-butyl-substituted esters, as bromine’s electron-withdrawing nature can deactivate the aromatic ring .

Applications :

  • Brominated esters are favored in flame retardants, while tert-butyl esters are leveraged in fragrances and UV stabilizers .

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